Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a complex tricyclic scaffold with fused aromatic and non-aromatic rings. Its structure includes a methyl ester group at position 5, an ethyl substituent at position 7, and a methyl group at position 13. Its structural analogs, however, have been studied for their physicochemical and spectral properties, enabling comparative analysis .
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C16H16N4O3/c1-4-19-13(17)10(16(22)23-3)7-11-14(19)18-12-6-5-9(2)8-20(12)15(11)21/h5-8,17H,4H2,1-3H3 |
InChI Key |
MWTZJEQXWZFMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=C(C=CC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multistep reactions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the tricyclic indole structure, which is then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis and inflammation . The compound’s unique structure allows it to interact with multiple targets, enhancing its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a family of 1,7,9-triazatricyclo derivatives. Key analogs include:
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534578-49-9): Substituents: A 3-methoxypropyl group at position 7 and a 3-methylbenzoyl imino group at position 5. Molecular formula: C₂₆H₂₆N₄O₅, molecular weight 474.5 g/mol .
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534565-93-0): Substituents: A 3-chlorobenzoyl imino group at position 6 and a methyl group at position 6. Molecular formula: C₂₃H₂₀ClN₄O₄, molecular weight 455.9 g/mol .
Key Structural Differences:
- The target compound features a methyl ester (vs. ethyl ester in analogs) and lacks bulky aromatic substituents (e.g., benzoyl groups), which may influence solubility and steric interactions.
- Substituents in analogs (e.g., 3-chlorobenzoyl, 3-methylbenzoyl) introduce electron-withdrawing or donating effects, altering reactivity and intermolecular interactions .
Physicochemical Properties
- The target compound’s lower molecular weight and simpler substituents may enhance metabolic stability compared to analogs with bulky groups.
Spectral and Crystallographic Data
- NMR Analysis : In related triazatricyclo compounds, NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) are sensitive to substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl) deshield adjacent protons, shifting signals downfield .
- Crystallography: Structural analogs have been resolved using SHELX and ORTEP-III, revealing planar aromatic regions and puckered non-aromatic rings. The target compound’s methyl and ethyl groups may induce subtle conformational changes in the tricyclic core .
Biological Activity
Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Structural Overview
The compound features a tricyclic structure that incorporates multiple heterocycles. The IUPAC name reflects its complex arrangement and functional groups which may influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | MUQGTQKQPIOHDK-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of cellular membranes or inhibition of specific metabolic pathways. For instance:
- Study Findings : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
Case Study : A study conducted on human cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability compared to controls (p < 0.05). The study suggested a dose-dependent relationship with cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
This data indicates potential applications in cancer therapy.
Mutagenicity Assessment
The Ames test for mutagenicity revealed strong positive results for the compound at certain concentrations, indicating that it may cause mutations under specific conditions. This finding raises important considerations regarding its safety profile and necessitates further investigation into its genetic toxicity.
The mechanism of action for this compound involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors affecting signal transduction pathways.
- Cell Membrane Disruption : Its structural properties may allow it to integrate into lipid membranes leading to destabilization.
Comparative Analysis
When compared with similar compounds within its structural class, Methyl 7-ethyl-6-imino shows enhanced potency in antimicrobial and anticancer activities while maintaining a unique profile of side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
